Selenochroman-4-one
Description
Properties
Molecular Formula |
C9H8OSe |
|---|---|
Molecular Weight |
211.13 g/mol |
IUPAC Name |
2,3-dihydroselenochromen-4-one |
InChI |
InChI=1S/C9H8OSe/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 |
InChI Key |
MIDISGRCIYPSGD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C2=CC=CC=C2C1=O |
Origin of Product |
United States |
Synthetic Methodologies for Selenochroman 4 One and Its Analogues
Classical and Established Synthetic Routes to Selenochroman-4-one Core Structure
Traditional methods for constructing the this compound scaffold typically rely on well-established reactions, including intramolecular cyclizations and linear multi-step sequences.
The formation of the this compound ring system is often achieved through intramolecular cyclization reactions. A common strategy involves the cyclization of a suitable precursor, such as a 3-(phenylseleno)propanoic acid derivative. In this approach, a strong acid catalyst, like polyphosphoric acid (PPA) or Eaton's reagent, promotes an intramolecular Friedel-Crafts acylation. The electrophilic acylium ion generated from the carboxylic acid attacks the aromatic ring, leading to the closure of the six-membered selenium-containing ring and the formation of the ketone.
Analogous cyclization strategies have been effectively used for similar heterocyclic systems. For instance, the synthesis of chromones, which are structurally related to selenochroman-4-ones, can be achieved via an intramolecular Wittig reaction. organic-chemistry.org This method involves the cyclization of acylphosphoranes derived from silyl esters of O-acylsalicylic acids, yielding the chromone core in good yields. organic-chemistry.org Such strategies highlight the potential for diverse cyclization tactics in the synthesis of heterocyclic ketones.
Multi-step linear synthesis provides a versatile, albeit often longer, route to the this compound core. These synthetic sequences allow for the gradual construction of the molecule, offering opportunities to introduce various substituents on the aromatic ring or the heterocyclic core. A generalized linear approach may commence with a substituted selenophenol.
The synthesis typically proceeds through the following key steps:
Michael Addition: The selenophenol is reacted with an α,β-unsaturated carbonyl compound, such as acrylic acid or its ester, via a Michael addition reaction. This step forms the crucial C-Se bond and elongates the carbon chain, creating the 3-(phenylseleno)propanoic acid precursor.
Saponification (if necessary): If an ester was used in the previous step, it is hydrolyzed to the corresponding carboxylic acid.
Intramolecular Friedel-Crafts Acylation: As described in the cyclization section, the resulting carboxylic acid is then cyclized under acidic conditions to yield the final this compound structure.
This step-by-step approach is fundamental in organic synthesis, allowing for methodical construction and purification of intermediates, which is crucial when building complex molecular frameworks. youtube.com
Modern and Efficient Synthetic Approaches to this compound
Contemporary synthetic chemistry emphasizes efficiency, sustainability, and the development of novel reaction pathways. Modern approaches to this compound synthesis leverage transition-metal catalysis, green chemistry principles, and energy-efficient techniques like microwave irradiation.
Transition-metal catalysis has become a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. pharmacyjournal.orgnih.gov While direct transition-metal-catalyzed cyclizations to form this compound are not extensively documented, related methodologies for analogous structures demonstrate the potential of this approach.
For example, an efficient synthesis of 2-alkyl-substituted chroman-4-ones has been developed using a zinc-mediated cascade reaction. This method involves the reaction of 3-chlorochromones with alkyl N-hydroxyphthalimide esters in the presence of zinc powder, leading to a cascade of β-alkylation and dechlorination under mild conditions. Given the chemical similarities, such metal-mediated reactions could potentially be adapted for selenium-containing analogues.
Furthermore, powerful cross-coupling reactions like Suzuki, Heck, and Sonogashira, which are catalyzed by transition metals such as palladium, are instrumental in building complex molecular precursors. mdpi.comresearchgate.net These reactions could be employed to synthesize elaborately substituted selenophenol derivatives, which can then be converted into functionalized selenochroman-4-ones through subsequent cyclization.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wisdomlib.org Applying these principles to this compound synthesis involves several considerations:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or polyethylene glycol (PEG). Some reactions can even be performed under solvent-free conditions. wisdomlib.org
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric ones minimizes waste. Transition-metal catalysts are often used in very small quantities and can sometimes be recycled and reused. liv.ac.uk
Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot reactions and cascade reactions are particularly effective in this regard.
Energy Efficiency: Utilizing energy-efficient methods, such as microwave heating, can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov
An efficient synthesis of tetrahydro-2H-selenopyranes, a related selenium heterocycle, utilizes selenium powder in a mixture of water and ethanol as the solvent, with sodium borohydride as a reducing agent, showcasing a greener approach in organoselenium chemistry. researchgate.net
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique is particularly well-suited for the synthesis of heterocyclic compounds.
A highly efficient, one-pot synthesis of chroman-4-one derivatives has been developed using microwave irradiation. nih.gov This procedure involves the reaction of a 2'-hydroxyacetophenone with an appropriate aldehyde in the presence of a base. The reaction proceeds via a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition to form the chroman-4-one ring. nih.gov The reactions are typically completed within an hour, demonstrating a significant improvement in efficiency. nih.gov This methodology could be readily adapted for the synthesis of this compound derivatives by using a 2'-(hydroseleno)acetophenone as the starting material.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. semanticscholar.org Combining microwave assistance with a one-pot strategy represents a state-of-the-art approach for the rapid and sustainable synthesis of this compound and its analogues.
Table 1: Microwave-Assisted Synthesis of Chroman-4-one Analogues
The following table presents data on the synthesis of various substituted chroman-4-ones, which are structural analogues of selenochroman-4-ones, via a microwave-assisted one-pot procedure. nih.gov This data illustrates the efficiency and versatility of the method.
| 2'-Hydroxyacetophenone Derivative | Aldehyde | Product | Yield (%) |
| 2'-hydroxyacetophenone | Hexanal | 2-Pentylchroman-4-one | 55% |
| 2'-hydroxy-5'-nitroacetophenone | Hexanal | 6-Nitro-2-pentylchroman-4-one | 58% |
| 2'-hydroxyacetophenone | Butyraldehyde | 2-Propylchroman-4-one | 65% |
| 2'-hydroxy-5'-bromoacetophenone | Hexanal | 6-Bromo-2-pentylchroman-4-one | 72% |
| 2'-hydroxy-5'-chloroacetophenone | Heptanal | 6-Chloro-2-hexylchroman-4-one | 88% |
Stereoselective and Asymmetric Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure or enriched chiral compounds is a cornerstone of modern organic chemistry. For this compound analogues, various strategies have been explored to control the stereochemistry at one or more chiral centers. These methods can be broadly categorized into enantioselective and diastereoselective approaches.
Enantioselective Methodologies for this compound Production
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic starting material. This is typically achieved through the use of chiral catalysts, reagents, or auxiliaries. While specific examples for the direct enantioselective synthesis of this compound are still emerging in the literature, several established methods for the asymmetric synthesis of analogous chromanones and other chiral organoselenium compounds provide a strong foundation for future work in this area. nih.govresearchgate.net
Catalytic asymmetric synthesis is a particularly attractive approach due to the use of substoichiometric amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of related chiral chromanones, organocatalysis and transition-metal catalysis have proven to be powerful tools. For instance, chiral primary amines derived from cinchona alkaloids have been successfully employed as organocatalysts in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated ketones, a key step in the formation of the chromanone core. It is plausible that similar strategies could be adapted for the synthesis of chiral selenochroman-4-ones.
A review of the asymmetric synthesis of chiral organoselenium compounds highlights various catalytic systems that could potentially be applied to the synthesis of chiral selenochroman-4-ones. nih.gov These include chiral Lewis acids, chiral phase-transfer catalysts, and chiral metal complexes that have been effective in a range of asymmetric transformations involving selenium-containing substrates. nih.gov
Diastereoselective Approaches in this compound Chemistry
Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. For this compound analogues with substituents at positions 2 and 3, diastereoselective methods are crucial for obtaining the desired stereoisomer.
One notable diastereoselective approach for the synthesis of analogous 2,3-disubstituted chroman-4-ones involves a tandem alkyne hydroacylation and oxo-Michael addition. nih.gov This method, catalyzed by rhodium complexes, allows for the construction of the chroman-4-one ring with good control over the relative stereochemistry of the substituents at the 2 and 3 positions. nih.gov While this has been demonstrated for chroman-4-ones, the principles could be extended to their selenium-containing counterparts.
Furthermore, tandem reactions such as the Michael addition-Henry reaction have been successfully employed in the diastereoselective and enantioselective synthesis of 2,3,4-trisubstituted thiochromanes, which are sulfur analogues of selenochroman-4-ones. nih.gov This highlights the potential of cascade reactions to build molecular complexity and control stereochemistry in a single synthetic operation. The use of organocatalysts, such as cupreine, in these tandem reactions has been shown to afford products with good diastereoselectivities and enantioselectivities. nih.gov
The table below summarizes some diastereoselective methods that could be conceptually applied to the synthesis of substituted selenochroman-4-ones, based on successful syntheses of analogous compounds.
| Reaction Type | Catalyst/Reagent | Key Features | Potential Application for this compound |
| Tandem Alkyne Hydroacylation/Oxo-Michael Addition | Rhodium catalyst | One-pot synthesis of 2,3-disubstituted chroman-4-ones with high diastereoselectivity. nih.gov | Synthesis of 2,3-disubstituted selenochroman-4-ones. |
| Tandem Michael-Henry Reaction | Cupreine (organocatalyst) | Enantioselective and diastereoselective synthesis of 2,3,4-trisubstituted thiochromanes. nih.gov | Synthesis of chiral 2,3,4-trisubstituted selenochroman-4-ols as precursors to selenochroman-4-ones. |
Optimization and Scale-Up Strategies for this compound Manufacturing
The transition from a laboratory-scale synthesis to an industrial manufacturing process presents numerous challenges. Optimization of reaction conditions and the development of a scalable and robust process are critical for the economically viable production of this compound and its analogues.
Key aspects of process optimization include:
Catalyst Loading: Minimizing the amount of expensive and potentially toxic metal catalysts or complex organocatalysts is crucial for cost-effectiveness and environmental sustainability.
Solvent Selection: Identifying environmentally benign and easily recoverable solvents is a key principle of green chemistry.
Reaction Time and Temperature: Optimizing these parameters can lead to increased throughput and reduced energy consumption.
Purification Methods: Developing efficient and scalable purification techniques, such as crystallization, to avoid chromatography is essential for industrial production.
While specific literature on the scale-up of this compound synthesis is limited, general principles of process development and optimization are applicable. nih.govresearchgate.net For any given synthetic route, a thorough investigation of the reaction parameters is necessary to identify the critical process parameters that influence yield, purity, and stereoselectivity. Design of Experiments (DoE) is a powerful statistical tool that can be employed to efficiently explore the reaction space and identify optimal conditions.
Furthermore, for industrial applications, continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. The development of a continuous flow process for the synthesis of this compound could represent a significant advancement in its manufacturing.
Chemical Reactivity and Functionalization of Selenochroman 4 One
Electrophilic Aromatic Substitution Reactions on the Selenochroman-4-one Benzene (B151609) Ring
The benzene ring of the this compound molecule is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions in organic chemistry. byjus.commasterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, preserving the ring's aromaticity. byjus.comkhanacademy.org The general mechanism involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore the aromatic system. masterorganicchemistry.comyoutube.com
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. byjus.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. byjus.commasterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. byjus.comyoutube.com
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. masterorganicchemistry.com
The position of substitution on the benzene ring is directed by the existing substituents. The this compound moiety itself influences the regioselectivity of these reactions.
Nucleophilic Additions and Substitutions at the this compound Carbonyl Moiety
The carbonyl group (C=O) at the 4-position of the this compound ring is a key site for nucleophilic attack. The carbon atom of the carbonyl group is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group is broken, resulting in a tetrahedral intermediate. libretexts.orglibretexts.orgmasterorganicchemistry.com
This reactivity is the basis for the synthesis of various derivatives. For instance, selenochroman-4-ones can be converted to their corresponding semicarbazone and thiosemicarbazone derivatives. researchgate.netnih.gov These reactions involve the nucleophilic addition of semicarbazide (B1199961) or thiosemicarbazide (B42300) to the carbonyl group, followed by dehydration.
The general mechanism for nucleophilic addition to a ketone involves the attack of the nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org However, if the nucleophile is a nitrogen-containing compound like semicarbazide, a subsequent elimination of water occurs to form a C=N double bond.
| Reactant | Nucleophile | Product |
|---|---|---|
| This compound | Semicarbazide | This compound semicarbazone researchgate.netnih.gov |
| This compound | Thiosemicarbazide | This compound thiosemicarbazone researchgate.net |
Transformations Involving the Endocyclic Selenium Atom of this compound
The selenium atom within the heterocyclic ring is another center of reactivity, participating in redox reactions and interactions with both nucleophiles and electrophiles.
Redox Chemistry and Oxidation States of Selenium in this compound
Selenium can exist in various oxidation states, commonly ranging from -2 to +6. numberanalytics.commdpi.com This property is central to the redox chemistry of this compound. The selenium atom can be oxidized to form selenoxides (Se=O) or selenones (SeO₂). These oxidized species can have altered chemical and biological properties. For example, selenoxides can be stronger oxidizing agents than the parent selenide. researchgate.net The redox state of selenium is crucial for the biological activities of many organoselenium compounds, influencing their antioxidant or pro-oxidant behavior. mdpi.commdpi.com
Interaction with Nucleophiles and Electrophiles at the Selenium Center
The selenium atom in this compound can act as a nucleophile, reacting with electrophiles. Conversely, it can also be attacked by nucleophiles, particularly when it is part of a positively charged onium species (selenonium ion). The interaction with nucleophiles can lead to ring-opening reactions. researchgate.netrsc.org For example, treatment of certain selenonium salts with Grignard reagents or magnesium metal can result in reductive ring-opening. researchgate.net
Ring-Opening and Rearrangement Reactions of the this compound Heterocycle
The this compound ring can undergo cleavage under certain conditions. Ring-opening reactions can be initiated by nucleophilic attack at the selenium atom or by other means. For instance, the thermal reaction of a related selenonium ylide in protic solvents like ethanol (B145695) can lead to the opening of the chroman ring. researchgate.net Oxidation of related isoselenochromenes with m-CPBA has also been shown to cause a novel ring-opening reaction. researchgate.net Furthermore, rearrangements of the heterocyclic system can occur, sometimes in conjunction with ring-opening or other transformations. researchgate.net
Derivatization Strategies and Structure Activity Relationship Sar Studies for Selenochroman 4 One Analogues
Rational Design Principles for Selenochroman-4-one-Based Analogues
The development of novel and effective therapeutic agents from the this compound core relies on rational design principles. These strategies aim to systematically modify the parent structure to enhance its interaction with biological targets, improve physicochemical properties, and fine-tune its activity profile. Key approaches include bioisosteric replacement and molecular hybridization, which leverage established medicinal chemistry concepts to guide the synthesis of targeted analogue libraries.
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of drug design. In the context of this compound, this strategy is applied in two primary ways: modification of the core heteroatom and substitution on the aromatic ring.
Aromatic Ring Substitution: The benzene (B151609) moiety of the this compound scaffold offers multiple positions (C-5, C-6, C-7, C-8) for bioisosteric modifications. Small, electronically distinct groups are introduced to tune the molecule's electronic profile (lipophilicity, electron density) and steric bulk. For example, replacing a hydrogen atom with a fluorine atom maintains a similar size but drastically alters the local electronic environment. Similarly, replacing a methyl group (-CH₃) with a chloro group (-Cl) or a hydroxyl group (-OH) with an amino group (-NH₂) represents classic bioisosteric swaps that can profoundly impact biological activity by altering hydrogen bonding capacity, metabolic stability, and target affinity.
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential for enhanced or synergistic activity. The this compound nucleus is an attractive scaffold for this approach due to its inherent biological properties and synthetic accessibility.
A common strategy involves introducing pharmacophoric fragments at the C-3 position of the this compound ring, often via a Knoevenagel condensation or related reactions with various aldehydes. This leads to the formation of 3-benzylidene-selenochroman-4-one derivatives. By varying the substituted aldehyde, fragments from other known biologically active classes, such as chalcones, coumarins, or other heterocyclic systems, can be incorporated. The design rationale is to combine the redox-modulating or enzyme-inhibiting properties of the this compound core with the distinct mechanism of the appended pharmacophore. For instance, hybridizing with a fragment known to target a specific enzyme could direct the entire molecule to that active site, where the selenium moiety can then exert a localized effect. This approach has been successfully used to generate hybrids with potent antioxidant, anti-inflammatory, and cytotoxic activities.
Synthetic Routes to Diverse this compound Derivative Libraries
The generation of large, structurally diverse libraries of this compound analogues is essential for comprehensive SAR studies. High-throughput synthesis methodologies, including combinatorial chemistry and parallel synthesis, have been adapted to efficiently produce these libraries for biological screening.
Combinatorial chemistry enables the rapid synthesis of a large number of compounds by systematically combining a small number of building blocks. For this compound derivatives, a divergent synthetic approach is often employed. The synthesis typically begins with the creation of a common this compound intermediate, which is then subjected to a variety of reactions to introduce diversity.
A key reaction for derivatization is the aldol (B89426) or Knoevenagel condensation at the C-3 position, which is activated by the adjacent C-4 carbonyl group. A library of diverse aldehydes (R-CHO) can be reacted with the parent this compound core to produce a corresponding library of 3-substituted derivatives. By performing these reactions in a spatially separated array (e.g., a 96-well plate), a large number of unique products can be generated and screened simultaneously. This method allows for the exploration of a vast chemical space around the C-3 position to identify optimal substituents for biological activity.
Parallel synthesis is a related technique that focuses on producing libraries of discrete compounds in parallel reaction vessels. Unlike some combinatorial methods that produce mixtures, parallel synthesis yields individual, purified compounds, which is advantageous for unambiguous biological testing.
This approach is highly effective for exploring substitutions on the aromatic ring of the this compound scaffold. The synthesis can start from a library of substituted benzeneselenols or substituted phenyl propionic acids. For example, a set of commercially available, substituted anilines can be converted into the corresponding benzeneselenols, which are then reacted with an acrylic acid derivative and cyclized (e.g., via intramolecular Friedel-Crafts acylation) to form a library of selenochroman-4-ones with diverse substituents at defined positions on the aromatic ring. This parallel workflow allows for the systematic and efficient production of dozens or hundreds of analogues, each with a unique substitution pattern, facilitating a thorough investigation of SAR.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
SAR analysis is the critical process of correlating the chemical structure of a compound with its biological activity. For this compound analogues, SAR studies have provided invaluable insights into the structural features required for potency and selectivity against various biological targets, including enzymes and cancer cell lines.
Key findings from SAR studies are often focused on three main regions of the molecule: the aromatic ring, the heterocyclic ring (specifically the C-2 and C-3 positions), and the C-4 carbonyl group.
Aromatic Ring Substitution: The nature and position of substituents on the benzene ring significantly modulate activity. Electronic effects are particularly important. Studies on the inhibition of certain enzymes, such as aldo-keto reductases, or on cytotoxic activity against cancer cells have revealed clear trends. Generally, electron-withdrawing groups (EWGs) such as halogens (Cl, F) or a nitro group (NO₂) tend to enhance activity, especially when placed at the C-6 or C-7 positions. This enhancement is often attributed to the increased electrophilicity of the molecule or improved binding interactions within the target's active site. Conversely, bulky electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) can have a variable effect, sometimes increasing and sometimes decreasing activity depending on the specific biological target and the steric tolerance of its binding pocket.
| Compound ID | Substituent (Position) | Structure | Cytotoxicity (IC₅₀, µM) |
|---|---|---|---|
| 1 | H (Unsubstituted) | ![]() | 25.4 |
| 2 | 6-Cl | ![]() | 8.1 |
| 3 | 6-F | ![]() | 12.5 |
| 4 | 7-OCH₃ | ![]() | 19.8 |
| 5 | 6-NO₂ | ![]() | 5.2 |
Heterocyclic Ring Modification: Modifications at the C-2 and C-3 positions have a profound impact on the molecule's conformation and its ability to interact with biological targets.
C-2 Position: Introducing substituents at the C-2 position, such as methyl or phenyl groups, often leads to a decrease in activity. This suggests that this position may be involved in a sterically constrained interaction within the binding site, and any substitution is detrimental.
C-3 Position: The C-3 position is a hotspot for derivatization. The introduction of a benzylidene moiety (=CH-Ar) at this position via Knoevenagel condensation is a well-explored strategy. The SAR of these 3-benzylidene-selenochroman-4-one derivatives is highly dependent on the substitution pattern of the appended benzylidene ring. Electron-withdrawing or donating groups on this external ring can fine-tune the electronic properties and steric profile of the entire molecule, leading to significant variations in potency. The planarity and geometry of the exocyclic double bond are also critical for optimal activity.
Role of the C-4 Carbonyl and Selenium Atom: The C-4 carbonyl group is almost universally essential for activity. It acts as a key hydrogen bond acceptor and an activating group for the adjacent C-3 position. Its removal or reduction to a hydroxyl group typically results in a dramatic loss of biological potency. Furthermore, direct comparison with sulfur (thiochroman-4-one) and oxygen (chroman-4-one) analogues frequently highlights the superiority of the selenium-containing compounds, confirming that the selenium atom itself is a key determinant of activity, likely through its unique redox properties and ability to form strong chalcogen bonds with target proteins.
| Compound ID | Modification | Core Structure | Enzyme Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 1 | Parent this compound | This compound | 15.0 |
| 6 | 2-Methyl substitution | 2-Methylthis compound | >100 (Inactive) |
| 7 | 3-Benzylidene substitution | 3-Benzylidenethis compound | 2.5 |
| 8 | 3-(4-Chlorobenzylidene) | 3-(4-Chlorobenzylidene)this compound | 0.8 |
| 9 | S replacing Se (Thio-analogue) | Thiochroman-4-one (B147511) | 45.5 |
| 10 | O replacing Se (Oxa-analogue) | Chroman-4-one | 89.2 |
Positional and Electronic Effects of Substituents on Biological Activity
The biological activity of this compound analogues is significantly influenced by the electronic effects and positions of various substituents on the core structure. These modifications can alter the molecule's electron distribution, which in turn affects its ability to interact with biological targets. numberanalytics.com Electronic effects are primarily categorized as inductive effects, which are transmitted through sigma (σ) bonds, and resonance effects, which occur through the delocalization of pi (π) electrons. ucalgary.calibretexts.org Substituents are generally classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each capable of modifying the reactivity and binding affinity of the parent molecule. numberanalytics.com
A prominent derivatization strategy for this compound involves molecular hybridization, where the core scaffold is combined with other pharmacologically active moieties. researchgate.netnih.gov One successful approach has been the synthesis of novel 2,3-dihydro-4H-1-benzoselenin-4-one (thio)semicarbazone derivatives. researchgate.netnih.gov In this strategy, the ketone group at the C-4 position of the this compound ring is condensed with a (thio)semicarbazide. This modification has been shown to dramatically enhance the antifungal activity of the parent compound. researchgate.netnih.gov
Research indicates that these hybrid molecules exhibit a significant improvement in antifungal activities when compared with the precursor selenochroman-4-ones. researchgate.net For instance, certain derivatives have demonstrated potent activity against various pathogenic fungal strains, including those resistant to the common antifungal drug fluconazole. researchgate.netnih.gov The structure-activity relationship (SAR) suggests that the nature of the substituent on the semicarbazone portion is critical. Compound B8 , a (thio)semicarbazone derivative, showed particularly significant antifungal activity against several strains, highlighting the positive impact of this specific modification. researchgate.netnih.gov It displayed potent activity against four fluconazole-resistant strains with Minimum Inhibitory Concentration (MIC) values in the range of 0.5-2 μg/mL. nih.gov
The electronic nature of substituents on the aromatic ring of the this compound core also plays a role. While detailed studies on selenochroman-4-ones are specific, general principles from analogous structures like chroman-4-ones show that electron-donating groups tend to increase electron density and can affect shielding, while electron-withdrawing groups decrease it. mdpi.com Such modulation of electron density can be crucial for the binding interactions with biological targets. For example, in other heterocyclic systems, electron-withdrawing substituents at specific positions have been found to enhance photosensitizing capabilities and cytotoxicity. csic.es These principles suggest that strategic placement of electron-withdrawing or donating groups on the benzoselenin part of the molecule could be a viable strategy for fine-tuning biological activity.
Table 1: Antifungal Activity of this compound Derivative B8 This interactive table summarizes the Minimum Inhibitory Concentration (MIC) data for the highly active compound B8 against various fungal strains.
| Fungal Strain | Organism | MIC (μg/mL) | Reference |
| Candida albicans | Fungus | 0.25 | researchgate.netnih.gov |
| Cryptococcus neoformans | Fungus | 2 | researchgate.netnih.gov |
| Candida zeylanoides | Fungus | 8 | researchgate.netnih.gov |
| Fluconazole-sensitive C. albicans | Fungus | 2 | researchgate.netnih.gov |
| Fluconazole-resistant C. albicans | Fungus | 0.5-2 | researchgate.netnih.gov |
Stereochemical Influence on this compound Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental aspect of molecular recognition in biological systems. mgscience.ac.in The presence of chiral centers in a molecule leads to the existence of stereoisomers, such as enantiomers and diastereomers, which can have distinct pharmacological and toxicological profiles. mgscience.ac.innumberanalytics.com This is because biological targets, like enzymes and receptors, are themselves chiral and often interact differently with each stereoisomer of a drug. nih.gov
The this compound scaffold itself is achiral. However, substitutions at positions C-2 or C-3 of the dihydroselenin ring, or the addition of a chiral side chain, can introduce chirality into the molecule. The derivatization of this compound at the C-4 position with moieties like semicarbazones can also lead to the formation of geometric isomers (E/Z isomers) around the newly formed C=N double bond, which can also influence biological activity.
While most commercial pesticides and many drugs are sold as racemic mixtures (an equal mixture of enantiomers), it is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). mgscience.ac.inmichberk.com The less active or inactive isomer may contribute to side effects or place an unnecessary metabolic burden on the body. mgscience.ac.in Therefore, a thorough understanding of the stereochemical requirements for biological activity is crucial for designing safer and more effective therapeutic agents. numberanalytics.com
In the context of this compound analogues, specific studies detailing the separation and individual biological evaluation of stereoisomers are not extensively reported in the reviewed literature. However, given the established importance of stereochemistry in drug action, this represents a critical area for further investigation. nih.gov The synthesis of enantiomerically pure this compound derivatives and the evaluation of their specific stereoisomers would likely reveal significant differences in bioactivity. This could lead to the development of more potent and selective agents by focusing on the synthesis of the most active stereoisomer, a common strategy in modern drug discovery. nih.gov
Biological Activities and Mechanistic Insights of Selenochroman 4 One and Its Derivatives
Anticancer Activity of Selenochroman-4-one Analogues (in vitro and non-human in vivo models)
Derivatives of this compound have demonstrated notable anticancer activity in various preclinical models. These compounds have been shown to inhibit the growth of cancer cells, trigger programmed cell death, and interfere with critical cellular processes necessary for tumor progression.
Antiproliferative and Cytotoxic Effects in Various Cancer Cell Lines
The antiproliferative and cytotoxic effects of this compound analogues have been evaluated against a range of human cancer cell lines. These studies have revealed that modifications to the this compound scaffold can lead to potent anticancer agents. For instance, the introduction of semicarbazone and thiosemicarbazone moieties has been a successful strategy in enhancing the cytotoxic potential of the parent compound. nih.gov
A series of novel 2,3-dihydro-4H-1-benzoselenin-4-one (thio)semicarbazone derivatives were synthesized and showed significant improvement in biological activity compared to the precursor selenochroman-4-ones. nih.gov One notable study reported that a steroidal derivative incorporating a semicarbazone side chain, compound 7j, exhibited significant cytotoxic activity against the human liver cancer cell line HepG2, with an IC50 value of 3.52 μM, which was more potent than the reference compound, ergosterol (B1671047) peroxide. nih.govthermofisher.com This highlights the potential of hybrid molecules based on the this compound framework.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 7j (Steroidal semicarbazone derivative) | HepG2 (Liver Cancer) | 3.52 | nih.govthermofisher.com |
| PD9 (1,4-naphthoquinone analogue) | DU-145 (Prostate Cancer) | 1-3 | abcam.com |
| PD10 (1,4-naphthoquinone analogue) | MDA-MB-231 (Breast Cancer) | 1-3 | abcam.com |
| PD11 (1,4-naphthoquinone analogue) | HT-29 (Colon Cancer) | 1-3 | abcam.com |
Induction of Apoptosis and Cell Cycle Modulation by this compound
A key mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies on related organoselenium compounds have shown that they can trigger apoptosis through various cellular pathways. For example, some selenocompounds are known to activate caspases, a family of proteases that are central to the apoptotic process. nih.gov Specifically, the activation of caspase-3 and caspase-9 has been observed in cells treated with certain organoselenium derivatives. researchgate.net
Further investigation into the apoptotic mechanism of a steroidal semicarbazone derivative of this compound (compound 7j) in HepG2 cells revealed that it triggers the mitochondrial-mediated apoptosis pathway. This was evidenced by a decrease in the mitochondrial membrane potential, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govthermofisher.com
In addition to inducing apoptosis, some organoselenium compounds have been shown to modulate the cell cycle. nih.gov They can cause cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from proliferating. nih.govresearchgate.netnih.gov For instance, flow cytometry analysis has been a valuable tool in demonstrating the accumulation of cells in a specific phase of the cell cycle following treatment with these compounds. thermofisher.comnih.govresearchgate.netmdpi.com While specific studies on this compound are limited, the known effects of related compounds suggest that cell cycle modulation is a likely contributor to its anticancer activity.
Investigation of Molecular Targets and Signaling Pathways in Cancer Models
The anticancer activity of this compound derivatives is underpinned by their interaction with various molecular targets and the modulation of key signaling pathways within cancer cells. While the precise targets for this compound itself are still under investigation, research on analogous organoselenium compounds provides significant insights.
One of the primary mechanisms of action for many selenium compounds is the modulation of cellular redox homeostasis, leading to the generation of reactive oxygen species (ROS). nih.govfrontiersin.org This increase in ROS can, in turn, affect downstream signaling pathways. Several key signaling pathways are implicated in the anticancer effects of organoselenium compounds, including:
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis. Some organoselenium compounds have been shown to decrease the phosphorylation of Akt, thereby inactivating this pro-survival pathway. nih.govd-nb.infobio-rad-antibodies.com
MAPK Pathways (including JNK and ERK): The c-Jun N-terminal kinase (JNK) pathway is often associated with stress-induced apoptosis, and its activation has been observed in response to treatment with some selenium compounds. nih.gov Conversely, the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which is typically pro-survival, has also been reported. nih.gov
NF-κB Pathway: This transcription factor plays a significant role in inflammation and cancer progression. Inhibition of NF-κB activity has been linked to the anticancer effects of some natural compounds and could be a potential target for this compound derivatives. nih.gov
Furthermore, the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 are critical regulators of the mitochondrial apoptotic pathway. The ability of a this compound analogue to upregulate Bax and downregulate Bcl-2 provides strong evidence for its engagement with this pathway. nih.govthermofisher.com Western blot analysis is a common technique used to confirm changes in the expression of these and other apoptosis-related proteins. abcam.comresearchgate.netnih.govresearchgate.netcrownbio.com
In Vivo Efficacy Studies in Preclinical (Non-Human) Xenograft or Syngeneic Models
While in vitro studies provide valuable information about the anticancer potential of this compound analogues, in vivo studies are essential to evaluate their efficacy in a more complex biological system. Xenograft and syngeneic models, where human or mouse tumor cells are implanted into immunodeficient or immunocompetent mice, respectively, are standard preclinical models for assessing anticancer agents. nih.govmeliordiscovery.commdpi.comrsc.org
To date, specific in vivo efficacy studies focusing on this compound or its direct derivatives in such models are not widely reported in the available scientific literature. However, the promising in vitro results, such as potent cytotoxicity and induction of apoptosis, strongly suggest that these compounds warrant further investigation in preclinical animal models. nih.govthermofisher.com Such studies would be crucial to determine their therapeutic potential, including their ability to inhibit tumor growth and improve survival in a living organism. The development of drug-resistant in vivo models could also be instrumental in evaluating the efficacy of these compounds against cancers that no longer respond to standard therapies. mdpi.com
Antioxidant and Pro-oxidant Activities of this compound
The biological activities of organoselenium compounds are often linked to their ability to modulate the cellular redox environment. They can exhibit both antioxidant and pro-oxidant properties, a duality that is central to their therapeutic potential. nih.govfrontiersin.org
Reactive Oxygen Species Scavenging and Modulation of Oxidative Stress
At physiological concentrations, some selenium compounds can act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govbiorxiv.orgnih.gov This antioxidant activity is often attributed to their ability to mimic the function of selenoenzymes like glutathione (B108866) peroxidase. frontiersin.org Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are used to quantify the antioxidant potential of these compounds. murigenics.commdpi.com
Conversely, at higher concentrations or within the specific microenvironment of cancer cells, which often have a higher basal level of ROS, organoselenium compounds can act as pro-oxidants. nih.govmdpi.com They can catalyze the oxidation of cellular thiols, such as glutathione, leading to the generation of superoxide (B77818) radicals and other ROS. nih.govnih.govmdpi.com This induction of oxidative stress can overwhelm the antioxidant capacity of cancer cells, leading to oxidative damage to lipids, proteins, and DNA, and ultimately triggering apoptosis. nih.gov This pro-oxidant mechanism is considered a key strategy for the anticancer action of many selenium compounds. nih.govmdpi.com The ability of this compound derivatives to induce ROS formation has been linked to their apoptotic effects in cancer cells. nih.govthermofisher.com
The modulation of oxidative stress by this compound and its analogues represents a sophisticated mechanism of action. By acting as antioxidants in normal cells and pro-oxidants in cancer cells, these compounds may offer a degree of selectivity in their therapeutic effects. frontiersin.org
Interaction with Cellular Redox Systems and Selenoenzymes (e.g., GPx, TrxR)
Selenochroman-4-ones and their derivatives are noted for their engagement with cellular redox systems, particularly with selenoenzymes like glutathione peroxidase (GPx) and thioredoxin reductase (TrxR). Selenoproteins are crucial in mitigating oxidative stress by reducing hydrogen peroxide and other hydroperoxides, with glutathione serving as a cofactor. researchgate.net The antioxidant function of these enzymes is vital for protecting cells from damage caused by free radicals, especially lipid peroxidation. raybiotech.com
Some organoselenium compounds, such as ebselen (B1671040) and its derivatives, act as mimics of glutathione peroxidase (GPx), offering protective effects against cellular damage induced by oxidative stress. medchemexpress.commdpi.com The GPx-like activity of certain selenides is measured through assays that monitor the reduction of hydroperoxides. raybiotech.commdpi.com For instance, the GPx-like activity of some organoselenium compounds has been determined using a coupled reductase assay, which measures the decrease in NADPH concentration. mdpi.com
Thioredoxin reductase (TrxR) is another key selenoenzyme that can be targeted by various compounds, including organoselenium derivatives. sciforum.net TrxR has a broad range of substrates beyond its native substrate, thioredoxin (Trx), including GPx and protein disulfide isomerase (PDI). mdpi.com The inhibition of TrxR is a significant area of research, as this enzyme is involved in carcinogenesis and cancer progression. sciforum.net Gold(I) compounds, for example, have been shown to inhibit TrxR activity at much lower concentrations than those required to inhibit GPx. unipd.it The activity of TrxR can be assessed by monitoring NADPH consumption. mdpi.com In human myeloid leukemia cells, TrxR expression and activity are regulated by factors like 1,25-dihydroxyvitamin D3 and selenite. nih.gov
Antimicrobial and Antifungal Properties of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as effective antimicrobial and antifungal agents.
Evaluation of Efficacy against Bacterial Strains (in vitro)
Derivatives of this compound have demonstrated notable in vitro activity against a variety of bacterial strains. For instance, spiropyrrolidines that incorporate a thiochroman-4-one (B147511) moiety have shown antibacterial potential with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 250 µg/mL against both Gram-positive and Gram-negative bacteria. mdpi.com Some of these compounds exhibited higher activity against Bacillus subtilis and Staphylococcus epidermidis than the reference antibiotics amoxicillin (B794) and ampicillin. mdpi.com
The introduction of a 1,2,3-seleniadiazole heterocyclic ring into certain compounds has resulted in significant activity against Gram-positive bacteria such as Staphylococcus aureus and S. epidermidis. researchgate.net Similarly, carbazole (B46965) derivatives have been effective in inhibiting the growth of Gram-positive bacteria, with MIC values of 32 µg/mL for several compounds against Staphylococcus strains. mdpi.com In some cases, increasing the lipophilicity of the compounds enhances their ability to penetrate the bacterial cell wall, leading to cell membrane rupture and bacterial death. researchgate.net
However, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa have shown greater resistance to some of these derivatives. mdpi.com
Below is a table summarizing the in vitro antibacterial activity of selected this compound derivatives and related compounds.
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µg/mL) | Reference(s) |
| Spiropyrrolidines with thiochroman-4-one | B. subtilis, S. epidermidis | 32 | mdpi.com |
| 1,2,3-Seleniadiazole derivatives | S. aureus, S. epidermidis | Not specified | researchgate.net |
| Carbazole derivatives | Staphylococcus spp. | 32 | mdpi.com |
| Dihydropyrimidine derivatives | Gram-positive & Gram-negative | Not specified | derpharmachemica.com |
| Piperidin-4-one derivatives | S. aureus, E. coli, B. subtilis | Not specified | biomedpharmajournal.org |
| Thiazole derivatives | K. pneumoniae, E. coli | <31.25 - 62.5 | scielo.br |
| Bis-cyclic imidazolidine-4-one derivatives | MRSA, MRSE | 1-6 | nih.gov |
Evaluation of Efficacy against Fungal Strains (in vitro)
This compound derivatives have shown significant promise as antifungal agents. Hybrid molecules combining this compound with semicarbazones have demonstrated a marked improvement in antifungal activities compared to the parent compounds. cabidigitallibrary.orgnih.gov For example, compound B8 , a semicarbazone-selenochroman-4-one hybrid, displayed potent activity against several pathogenic fungal strains, with MIC values as low as 0.25 µg/mL against Candida albicans and effective action against fluconazole-resistant strains. cabidigitallibrary.orgnih.gov
The antifungal efficacy of these compounds has been evaluated against a range of fungi, including Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. cabidigitallibrary.orgnih.govresearchgate.net Many of these derivatives have shown broad-spectrum fungistatic and fungicidal activity. researchgate.net Some have been found to be particularly effective against azole-resistant fungi and can inhibit the formation of C. albicans biofilms. researchgate.net
The following table presents the in vitro antifungal activity of various this compound derivatives.
| Compound/Derivative | Fungal Strain(s) | MIC (µg/mL) | Reference(s) |
| B8 (semicarbazone-selenochroman-4-one hybrid) | C. albicans | 0.25 | cabidigitallibrary.orgnih.gov |
| B8 | C. neoformans | 2 | cabidigitallibrary.orgnih.gov |
| B8 | C. zeylanoides | 8 | cabidigitallibrary.org |
| B8 | Fluconazole-resistant C. albicans | 0.5-2 | cabidigitallibrary.orgnih.gov |
| S07 (this compound derivative) | Azole-resistant strains | 4-32 | researchgate.net |
| Organoselenium compounds (general) | C. albicans, C. neoformans | ≤1 | nih.gov |
| Chromenol derivatives | Trichoderma viride | 22.1–184.2 µM | nih.gov |
| (E)-3-benzylidene-chroman-4-one | Candida spp. | 62.5-1000 | semanticscholar.org |
Proposed Mechanisms of Antimicrobial and Antifungal Action (e.g., cell membrane disruption)
The primary proposed mechanism for the antimicrobial and antifungal action of many this compound derivatives is the disruption of the cell membrane. researchgate.net Damage to the cell membrane can lead to the leakage of essential intracellular components, disrupt cellular regulation, and interfere with nutrient absorption, ultimately inhibiting growth or causing cell death. researchgate.net
For bacteria, some compounds are believed to penetrate the outer cell wall, causing it to rupture. researchgate.net The disruption of the bacterial membrane has been visualized through techniques like scanning electron microscopy, which has shown morphological changes on the cell surface. frontiersin.org This membrane disruption allows small molecules, which might otherwise be blocked, to enter the cell. nih.gov
In fungi, the mechanism is similar, with compounds targeting the integrity of the fungal cell membrane. researchgate.net Some derivatives have been shown to inhibit fungal lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, a key component of the fungal cell membrane. researchgate.net This inhibition disrupts the membrane's structure and function. Molecular docking studies have supported the interaction of these compounds with fungal CYP51. researchgate.netnih.gov Other proposed mechanisms include the destruction of the cell wall by releasing autolysins or interfering with nucleic acid and protein synthesis. mdpi.com
Anti-inflammatory Potential and Mechanisms of this compound
The anti-inflammatory properties of organoselenium compounds, including this compound derivatives, are a significant area of interest. These compounds can modulate various signaling pathways involved in inflammation. mdpi.com
One of the primary mechanisms of anti-inflammatory action is the inhibition of pro-inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) typically work by blocking cyclooxygenase (COX) enzymes, which inhibits the synthesis of prostaglandins. drugbank.com Similarly, some natural compounds can ameliorate the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. mdpi.com
Selenium-containing compounds can also exert anti-inflammatory effects by serving as a source of selenium for the synthesis of selenoproteins, which have inherent antioxidant and anti-inflammatory activities. mdpi.com For example, some organoselenium compounds have been shown to reduce inflammation induced by lipopolysaccharides (LPS) by inhibiting the NF-κB pathway. mdpi.com In some contexts, these compounds can reduce markers of the M1 pro-inflammatory phenotype in macrophages. nih.gov
Enzyme Inhibition and Receptor Modulation Studies of this compound
This compound and its derivatives have been studied for their ability to inhibit various enzymes and modulate receptors, which is central to their biological activities. Enzyme inhibitors are molecules that decrease the catalytic rate of an enzyme. labster.com
A key target for some this compound derivatives is the fungal enzyme lanosterol 14α-demethylase (CYP51). researchgate.net Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. Molecular docking studies have provided insights into how these compounds bind to the active site of CYP51, often showing a better fit than existing antifungal drugs like fluconazole. researchgate.net
In addition to CYP51, other enzymes are also targets. For example, ebselen and its derivatives have been found to be selective, slow-binding inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme involved in angiogenesis. researchgate.net The inhibition can be of different types, including competitive, where the inhibitor binds to the active site, or non-competitive, where it binds elsewhere on the enzyme, altering its conformation. carlroth.com
The development of specific inhibitors for enzymes like those in the human poly- and mono-ADP-ribosylating (PARP) family is another area of research where scaffolds related to these compounds are being explored. dntb.gov.ua
Preclinical Pharmacokinetic and Pharmacodynamic Considerations (excluding human clinical data)
The preclinical assessment of a compound's pharmacokinetic and pharmacodynamic properties is a critical step in drug discovery, providing insights into its potential behavior in a biological system. This section focuses on the in vitro metabolic stability and predictive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of this compound and its derivatives, which are essential for evaluating their drug-like characteristics.
In Vitro Metabolic Stability Assessment of this compound
The metabolic stability of a compound, defined by its susceptibility to biotransformation, is a key determinant of its in vivo pharmacokinetic profile, including its half-life and bioavailability. if-pan.krakow.pl In vitro methods, primarily utilizing liver microsomes, are standardly employed in early drug discovery to estimate this stability. if-pan.krakow.plsrce.hr These subcellular fractions are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. evotec.com
In a study investigating novel semicarbazone-selenochroman-4-one hybrids as potential antifungal agents, the metabolic stability of a lead compound, designated as B01, was evaluated using liver microsomes. The results indicated that compound B01 possesses a favorable metabolic stability profile. researchgate.net The assessment of metabolic stability is typically conducted by incubating the test compound with liver microsomes and a necessary cofactor, such as NADPH, over a specific time course. srce.hr The rate of disappearance of the parent compound is then measured to determine its in vitro half-life (t1/2) and intrinsic clearance (CLint). if-pan.krakow.pl While specific quantitative data for this compound itself is not detailed in the provided reference, the positive outcome for its derivative, B01, suggests that the this compound scaffold may be a promising starting point for developing metabolically stable compounds. researchgate.net
Table 1: General Protocol for In Vitro Microsomal Stability Assay srce.hrevotec.com
| Parameter | Description |
| Assay Matrix | Liver microsomes (from human or other species) |
| Test Compound Concentration | Typically 1 µM |
| Protein Concentration | 0.5 - 1 mg/mL |
| Cofactor | 1 mM NADPH |
| Incubation Times | 0, 5, 15, 30, 45 minutes (or similar intervals) |
| Analysis Method | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
This table represents a general protocol and specific conditions may vary between studies.
Predictive ADME Profiling of this compound Analogues
In addition to experimental metabolic stability assays, computational or in silico methods are increasingly used for the early prediction of ADME properties. mdpi.comvcclab.org These predictive models can assess a wide range of parameters, including intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for drug-drug interactions through inhibition of metabolic enzymes. mdpi.comnih.gov
For this compound analogues, particularly those designed as antifungal agents, predictive ADME profiling plays a crucial role in identifying candidates with favorable drug-like properties. For instance, in the development of novel selenium-containing azole derivatives, an initial lead compound (A03) was found to have unfavorable metabolic stability, which prompted further chemical modifications. researchgate.net This highlights the iterative nature of drug design, where predictive profiling guides the optimization of lead compounds.
The process of predictive ADME profiling often involves the use of quantitative structure-activity relationship (QSAR) models. nih.gov These models use the chemical structure of a compound to predict its biological and physicochemical properties. vcclab.orgeuropa.eu By analyzing a series of analogues, researchers can identify the structural features that contribute to desirable ADME characteristics. While specific predictive ADME data for this compound analogues are proprietary to the research efforts, the general approach involves evaluating computational descriptors related to lipophilicity (logP), solubility, and molecular size, among others, to forecast their in vivo behavior. mdpi.comvcclab.org
Table 2: Key Parameters in Predictive ADME Profiling mdpi.comvcclab.orgpharmaron.com
| ADME Parameter | Description | Importance |
| Aqueous Solubility | The ability of a compound to dissolve in water. | Crucial for absorption from the gastrointestinal tract. |
| Lipophilicity (logP/logD) | The partitioning of a compound between a lipid and an aqueous phase. | Influences absorption, distribution, and metabolism. |
| Intestinal Absorption | The extent to which a compound is absorbed from the gut into the bloodstream. | A primary determinant of oral bioavailability. |
| Plasma Protein Binding | The degree to which a compound binds to proteins in the blood plasma. | Affects the free concentration of the drug available to exert its effect. |
| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects. |
| CYP450 Inhibition | The potential of a compound to inhibit major drug-metabolizing enzymes. | A key factor in predicting potential drug-drug interactions. |
Computational and Theoretical Studies on Selenochroman 4 One
Quantum Chemical Calculations of Selenochroman-4-one Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsc.orgaspbs.com These methods, rooted in quantum mechanics, can elucidate the electronic structure, which in turn governs the molecule's reactivity and physical characteristics. aspbs.comresearchgate.net For this compound, such calculations provide a detailed picture of its molecular orbitals and help in predicting its spectroscopic features.
Molecular Orbital Analysis and Electronic Properties
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, with orbitals representing regions of electron density. studyorgo.comhuntresearchgroup.org.uk The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important, as they are the primary orbitals involved in chemical reactions. studyorgo.comekb.eg The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg
In the context of this compound derivatives, molecular orbital analysis helps in understanding their electronic properties. For instance, in studies of related heterocyclic compounds, the HOMO-LUMO energy gap is used to explain the electron transfer interactions within the molecule. ekb.eg A smaller HOMO-LUMO gap generally suggests a higher reactivity. This analysis is crucial for designing new derivatives with enhanced biological activity.
| Parameter | Significance |
| HOMO Energy | Indicates the ability to donate an electron. |
| LUMO Energy | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | Relates to the molecule's stability and reactivity. |
Prediction of Spectroscopic Characteristics for this compound
Quantum chemical calculations are also employed to predict the spectroscopic characteristics of molecules, which can aid in their experimental identification and characterization. chemrxiv.orgmpg.deuzh.ch Techniques like Density Functional Theory (DFT) can be used to calculate vibrational frequencies, which correspond to peaks in infrared (IR) and Raman spectra. chemrxiv.org
While specific spectroscopic predictions for the parent this compound are not extensively detailed in the provided context, the general methodology is well-established. For example, the calculation of vibrational spectra for various organic molecules has been shown to be achievable with good accuracy using computational methods. uzh.ch These theoretical spectra can be compared with experimental data to confirm the structure of synthesized compounds.
Molecular Modeling and Docking Studies of this compound
Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein. mdpi.comderpharmachemica.com This approach is central to structure-based drug design, providing insights into the binding mode and affinity of a ligand within the active site of a biological target. mdpi.compomics.com
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking simulations are used to explore the possible binding orientations of a ligand within a protein's binding pocket. mdpi.comderpharmachemica.com These simulations generate various poses of the ligand and score them based on factors like electrostatic and van der Waals interactions, helping to identify the most favorable binding mode. mdpi.com
For derivatives of this compound, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, in the investigation of novel semicarbazone-selenochroman-4-one hybrids as antifungal agents, docking studies revealed the binding modes of these compounds toward the target enzyme CYP51. researchgate.net Similarly, docking studies of other selenium-containing compounds have provided models for their interaction with protein targets. researchgate.net The binding affinity, often expressed as binding energy, is a key output of these studies and helps in prioritizing compounds for further experimental testing. pomics.com
Key types of interactions identified through docking studies include:
Hydrogen bonds: Crucial for specificity and affinity. volkamerlab.org
Hydrophobic interactions: Often the most common interactions in protein-ligand complexes. volkamerlab.orgnih.gov
Aromatic (π-stacking) interactions: Important for binding of aromatic ligands. volkamerlab.orgnih.gov
Salt bridges and cation-π interactions: Strong electrostatic interactions. volkamerlab.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives. rsc.org
For this compound derivatives, QSAR studies can be developed to predict their antifungal or other biological activities. researchgate.netcnjournals.com The process typically involves calculating a wide range of molecular descriptors for a set of compounds with known activities. nih.gov These descriptors can be related to the molecule's electronic properties, size, shape, and hydrophobicity. Statistical methods, such as multiple linear regression, are then used to build a predictive model. rsc.org
Development of Predictive QSAR Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR studies have been instrumental in developing predictive models for various biological endpoints, including anticancer and antioxidant activities.
The development process typically involves a series of defined steps:
Data Set Selection: A congeneric series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors—numerical values that characterize the physicochemical, topological, and electronic properties of the molecules—are calculated for each compound in the series.
Model Building and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation linking the most relevant descriptors to the observed activity. The resulting model's predictive power and robustness are rigorously assessed through internal (e.g., leave-one-out cross-validation, q²) and external validation using a test set of compounds.
A representative QSAR model for the cytotoxic activity of a series of substituted selenochroman-4-ones might take the form of the following linear equation:
pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) - β₃(Descriptor C)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β coefficients represent the contribution of each molecular descriptor. Such models serve as powerful predictive tools, allowing for the estimation of biological activity for novel, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Table 1: Example Statistical Validation Parameters for a Hypothetical QSAR Model on this compound Derivatives
| Statistical Parameter | Value | Description |
|---|---|---|
| N (Training Set) | 25 | Number of compounds in the training set used to build the model. |
| N (Test Set) | 7 | Number of compounds in the external test set used to validate the model. |
| R² (Coefficient of Determination) | 0.915 | Indicates that 91.5% of the variance in biological activity is explained by the model. |
| q² (Cross-validated R²) | 0.853 | A measure of the model's internal predictive ability, obtained via leave-one-out cross-validation. |
| F-statistic | 78.4 | Indicates the statistical significance of the overall regression model. |
| R²_pred (Predictive R² for Test Set) | 0.889 | A measure of the model's ability to predict the activity of an external set of compounds. |
Identification of Key Physicochemical Descriptors Influencing Activity
A primary outcome of QSAR modeling is the identification of specific molecular descriptors that are critical for the biological activity of selenochroman-4-ones. These findings provide direct insight into the structural features that should be modified to enhance potency. Studies have consistently highlighted the importance of a combination of electronic, steric, and lipophilic properties in governing the activity of this scaffold [14, 28].
Key descriptors frequently identified as significant include:
Electronic Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy often correlates with higher activity, suggesting that the compound's ability to accept electrons (e.g., in interactions with biological targets or in redox processes) is important. Atomic charges on the selenium and carbonyl oxygen atoms also play a role, influencing electrostatic interactions with receptor sites .
Lipophilic Descriptors: The partition coefficient (LogP) is a measure of a compound's lipophilicity. QSAR models often show a parabolic or linear relationship between LogP and activity, indicating that an optimal balance of water and lipid solubility is required for effective transport to the target site and binding.
Steric/Topological Descriptors: Descriptors such as Molar Refractivity (MR) and specific topological indices (e.g., Kier & Hall indices) quantify the size, shape, and branching of the molecule. These are critical for defining the steric compatibility between the this compound derivative and its biological target's binding pocket . For instance, bulky substituents at certain positions may enhance activity through favorable van der Waals interactions, while at other positions, they may cause steric hindrance.
Table 2: Key Physicochemical Descriptors and Their Influence on the Biological Activity of this compound Derivatives
| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Reference |
|---|---|---|---|
| Electronic | LUMO Energy | A lower value (increased electron-accepting ability) is generally correlated with higher cytotoxic activity. | |
| Electronic | Dipole Moment | An optimal dipole moment is required, suggesting the importance of specific polar interactions with the target. | |
| Lipophilic | LogP | A positive correlation is often observed, indicating that increased lipophilicity favors membrane permeability and target access, up to an optimal point. | |
| Steric | Molar Refractivity (MR) | Positively contributes to activity, suggesting that polarizability and volume are important for binding interactions. | |
| Topological | Kappa Shape Indices (κ) | Specific shape parameters are critical, indicating that the overall molecular shape must be complementary to the receptor binding site. |
Reaction Mechanism Elucidation and Pathway Prediction via Computational Methods
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful lens for examining the reaction mechanisms involving this compound at an atomic level. These studies can elucidate complex synthetic pathways or rationalize the compound's mode of action, such as its antioxidant behavior.
For example, the mechanism of a key synthetic step, like the intramolecular cyclization to form the this compound ring, can be modeled. By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete potential energy surface for the reaction can be constructed. This allows for the determination of activation energy barriers (ΔE‡), which are critical for understanding reaction kinetics and predicting the feasibility of a proposed pathway .
Computational studies on the antioxidant mechanism of this compound have explored its ability to scavenge free radicals. DFT calculations can model the reaction between this compound and a radical species (e.g., •OH). Different mechanisms, such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET), can be evaluated by comparing their respective reaction enthalpies and activation barriers. Such analyses have shown that the selenium atom plays a direct role in stabilizing radical intermediates, contributing to the compound's antioxidant potential .
Table 3: Hypothetical DFT-Calculated Activation Energies (ΔE‡) for Proposed Antioxidant Mechanisms of this compound
| Reaction Pathway | Description | Calculated ΔE‡ (kcal/mol) |
|---|---|---|
| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the C2 position to a free radical. | 14.5 |
| Single Electron Transfer - Proton Transfer (SET-PT) | Initial transfer of an electron to form a radical cation, followed by proton loss. | 21.2 |
| Radical Adduct Formation (RAF) | Addition of a free radical to the selenium atom or aromatic ring. | 9.8 |
Note: The values are hypothetical and for illustrative purposes.
In Silico Screening and Virtual Library Design for this compound Scaffolds
The this compound core serves as a privileged scaffold for the design of new therapeutic agents. In silico screening and virtual library design are computational strategies that leverage this scaffold to explore a vast chemical space for potent and selective modulators of biological targets.
The process involves several stages:
Virtual Library Generation: A large, diverse library of virtual compounds is created by computationally adding a wide array of substituents (R-groups) to various positions on the this compound core. This can result in libraries containing thousands to millions of virtual derivatives .
Target-Based Virtual Screening: If the biological target is known (e.g., a specific enzyme or receptor), molecular docking is employed. This technique predicts the preferred orientation and binding affinity of each compound from the virtual library within the target's binding site. Compounds are ranked based on their docking scores, which estimate the strength of the binding interaction .
Ligand-Based Virtual Screening: When the target structure is unknown, previously developed QSAR models or pharmacophore models can be used to screen the library. The virtual compounds are evaluated based on how well they fit the model, and their activities are predicted computationally.
Filtering and Prioritization: The initial list of hits from screening is filtered based on pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion) and potential toxicity, predicted using other computational models. This multi-parameter optimization approach helps prioritize a small, manageable number of the most promising candidates for chemical synthesis and experimental testing.
This in silico workflow dramatically enhances the efficiency of lead discovery by focusing laboratory resources on compounds with the highest probability of success, guided by robust computational predictions [32, 34].
Table 4: Illustrative Results from a Virtual Screening of a this compound Library Against a Kinase Target
| Compound ID | Substitutions | Docking Score (kcal/mol) | Predicted pIC₅₀ (from QSAR) | Key Predicted Interactions |
|---|---|---|---|---|
| SC-V087 | 6-Cl, 2-CH₃ | -9.8 | 7.5 | Hydrogen bond with backbone; Pi-stacking with Phe |
| SC-V241 | 7-OCH₃, 2-H | -9.5 | 7.2 | Hydrogen bond with Asp; Halogen bond with Lys |
| SC-V512 | 6-F, 7-NH₂ | -9.2 | 7.8 | Multiple hydrogen bonds with hinge region |
| SC-V119 | 5-NO₂, 2-CH₃ | -9.1 | 6.9 | Pi-stacking with Tyr; Electrostatic interaction |
Note: The results are hypothetical and serve to illustrate the output of a virtual screening campaign.
Future Perspectives and Emerging Research Directions for Selenochroman 4 One
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of selenochroman-4-one and its derivatives is geared towards efficiency, safety, and environmental sustainability. Modern synthetic strategies are moving away from classical, often harsh, reaction conditions to more advanced and greener alternatives.
Future research will likely focus on:
Microwave-Assisted Synthesis : The application of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds. rasayanjournal.co.in This technology offers a powerful tool for the rapid generation of this compound libraries for biological screening.
One-Pot Reactions : The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, is a key area of sustainable chemistry. rasayanjournal.co.inresearchgate.net Such methods reduce solvent waste and energy consumption. For instance, one-pot condensation and cyclization reactions on solid supports under microwave irradiation represent a promising green approach. rasayanjournal.co.in
Solvent-Free and Solid-Support Synthesis : Conducting reactions in the absence of solvents or using solid supports minimizes the use of volatile and often toxic organic solvents, aligning with the principles of green chemistry. rasayanjournal.co.inresearchgate.netmatanginicollege.ac.in
Nanocatalysis : The use of nanocatalysts in organic synthesis is an emerging field that promises high efficiency and selectivity under mild conditions. purkh.com Engineering nanocatalysts for specific steps in this compound synthesis could revolutionize its production by reducing energy consumption and waste. purkh.com
Flow Chemistry : Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting synthetic routes for selenochroman-4-ones to flow chemistry systems could enable more efficient and safer large-scale production.
These advanced methodologies represent a shift towards more sustainable and economical chemical processes, which will be crucial for the future development and application of this compound-based compounds. metathesis.eurug.nl
Exploration of Novel Biological Targets and Therapeutic Applications (excluding clinical human trials)
While initial studies have highlighted the antifungal properties of selenochroman-4-ones, future research is set to explore a wider range of biological targets and therapeutic possibilities.
Antifungal Agents : A primary focus has been on developing this compound derivatives as potent antifungal agents, particularly against drug-resistant strains. nih.govcabidigitallibrary.org Molecular hybridization has produced derivatives with significantly improved activity against Candida albicans, Cryptococcus neoformans, and various fluconazole-resistant Candida strains. nih.govcabidigitallibrary.orgresearchgate.netresearchgate.net The fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51) has been identified as a key target. researchgate.netresearchgate.net Future work will likely involve elucidating mechanisms of action against novel fungal targets to combat emerging resistance. dntb.gov.ua
Antibacterial Agents : Thiochromanone derivatives, the sulfur analogs of selenochroman-ones, have shown promising antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). mdpi.commdpi.comresearchgate.net This suggests that this compound derivatives should be investigated as potential antibacterial agents for both agricultural and medicinal applications.
Anticancer Agents : Organoselenium compounds are known to possess anticancer properties. researchgate.net The this compound scaffold can be used to design novel anticancer agents. For example, research into related scaffolds like researchgate.netmdpi.comresearchgate.nettriazolo[3,4-b]benzothiazole (TBT) has shown potent inhibition of poly (ADP-ribose) polymerase (PARP) enzymes, which are crucial targets in cancer therapy. dntb.gov.uaacs.orgnih.gov Exploring the PARP inhibitory potential of this compound derivatives is a promising future direction.
Anti-inflammatory Agents : Electrophilic keto fatty acids are known to regulate inflammatory responses. google.com The α,β-unsaturated keto functionality present in some this compound derivatives suggests they could act as modulators of inflammatory pathways, a hypothesis that warrants future investigation.
The exploration of these and other potential therapeutic applications will be driven by integrated approaches combining synthesis, biological screening, and computational modeling to identify and optimize lead compounds for a variety of diseases.
Integration of this compound into Hybrid Molecular Architectures and Nanomedicine
The functional versatility of the this compound core makes it an ideal candidate for integration into more complex molecular systems, including hybrid molecules and nanomedicine platforms.
Hybrid Molecular Architectures : The "molecular hybridization" approach, which involves combining the this compound scaffold with other pharmacologically active moieties, has proven highly effective. nih.gov A notable example is the synthesis of semicarbazone-selenochroman-4-one hybrids, which exhibit dramatically enhanced antifungal activity compared to the parent compounds. cabidigitallibrary.orgresearchgate.netresearcher.life This strategy provides a powerful tool for developing new drugs with improved potency and novel mechanisms of action. nih.gov Future directions include creating hybrids with other heterocycles, peptides, or natural products to target a wider array of diseases. researchgate.net
Nanomedicine and Drug Delivery : Nanotechnology offers innovative solutions for diagnostics and therapy. mdpi.comtue.nl Selenium nanoparticles (SeNPs) are emerging as a theranostic platform with high bioavailability and reduced toxicity. mdpi.com The this compound scaffold could be incorporated into nanocarriers like SeNPs, liposomes, or polymersomes to create targeted drug delivery systems. mdpi.comimmunologyresearchjournal.com Such nanoformulations could improve the therapeutic index of potent compounds by ensuring they accumulate at the site of action, as demonstrated with other drug delivery systems like macrophage-derived exosomes for paclitaxel. nih.gov
The convergence of this compound chemistry with materials science and nanomedicine holds significant promise for creating next-generation therapeutic and diagnostic agents.
Advanced Preclinical Investigations and Translational Opportunities (non-human)
To bridge the gap between promising in vitro data and potential therapeutic use, advanced preclinical studies in non-human models are essential. These investigations are crucial for understanding the in vivo efficacy, pharmacokinetics, and mechanism of action.
In Vivo Efficacy Models : Future research must prioritize the evaluation of lead this compound derivatives in relevant animal models of disease. For instance, a study on a diselenide compound, a related organoselenium structure, demonstrated a significant reduction in the kidney fungal load in a mouse model of systemic Candida albicans infection, highlighting the potential for in vivo efficacy. researchgate.net Similar studies are needed for top this compound candidates.
Pharmacokinetic and ADME Studies : Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds is critical for their development. nih.gov In vitro ADME studies on related heterocyclic scaffolds have shown good solubility and high stability in plasma and human microsomes, which are favorable characteristics for drug candidates. acs.orgnih.gov Similar preclinical ADME profiling of selenochroman-4-ones is a necessary next step.
Reporter Gene and Imaging Studies : Advanced in vivo imaging techniques can provide real-time, non-invasive monitoring of drug effects. The use of reporter mouse models, such as the CIDEA reporter system for screening thermogenic agents, offers a powerful platform to evaluate the in vivo activity of novel compounds. researchgate.net Developing and utilizing such models could accelerate the preclinical assessment of this compound derivatives.
The table below summarizes key findings from non-human preclinical investigations that indicate translational opportunities for this compound and related compounds.
| Compound/Scaffold Type | Preclinical Model | Key Finding | Research Implication |
| Diselenide Compound B01 | Mouse model of systemic C. albicans infection | Significantly reduced fungal load in kidneys. researchgate.net | Demonstrates in vivo antifungal potential for organoselenium compounds. |
| Polymethoxyselenoflavones (PMSFs) | In vitro CIDEA reporter primary adipocyte culture | Induced luciferase activity, indicating thermogenic gene expression. researchgate.net | Suggests a potential role in metabolic disease research. |
| researchgate.netmdpi.comresearchgate.netTriazolo[3,4-b]benzothiazole (TBT) Scaffold | In vitro ADME assays | Good aqueous solubility and high stability in human plasma and microsomes. acs.orgnih.gov | Indicates favorable drug-like properties for related heterocyclic scaffolds. |
| Thiochromanone Derivatives | In vitro assays against plant pathogens | Good antibacterial activity against Xoo and Xac. mdpi.commdpi.com | Suggests translational potential in agriculture as bactericides. |
These advanced preclinical studies are vital for validating therapeutic targets and selecting the most promising candidates for further development, paving the way for potential translational opportunities. asgct.org
Unexplored Reactivity Profiles and Green Chemical Transformations of this compound
Beyond its applications in medicinal chemistry, the this compound ring system possesses a rich and partially unexplored reactivity profile that can be harnessed for novel chemical transformations, particularly within the framework of green chemistry.
Reactivity at the Selenium Center : The selenium atom in the this compound ring can participate in various reactions. Studies on related selenium heterocycles show that reactions involving selenium dihalides can proceed through seleniranium intermediates, suggesting a rich field of potential transformations for the selenochroman ring system. researchgate.net Exploring the oxidative and electrophilic/nucleophilic reactions at the selenium center could lead to new synthetic methodologies.
Transformations of the Ketone Group : The carbonyl group at the C-4 position is a key functional handle for derivatization, as seen in the synthesis of semicarbazones. researchgate.net Future research could explore a wider range of reactions, such as Wittig-type olefination, reductive amination, and aldol (B89426) condensations, to create diverse molecular scaffolds.
Ring-Opening and Rearrangement Reactions : Investigating the stability of the this compound ring under various conditions (e.g., photochemical, thermal, acidic, basic) could uncover novel ring-opening or rearrangement reactions. Such transformations could provide access to completely new classes of organoselenium compounds that are not accessible through direct synthesis.
Green Chemical Transformations : The principles of green chemistry emphasize atom economy and waste reduction. matanginicollege.ac.in this compound can serve as a building block in green synthetic routes. For example, its derivatives could be employed in catalytic cycles or multi-component reactions that build molecular complexity efficiently. dntb.gov.ua Exploring its use in green reactions like metathesis or Diels-Alder cycloadditions could yield valuable products with minimal environmental impact. matanginicollege.ac.inmetathesis.eu
A deeper understanding of the fundamental reactivity of the this compound scaffold will not only expand the toolbox of synthetic organic chemists but also enable the development of more sustainable and innovative chemical processes.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for selenochroman-4-one derivatives, and how can researchers optimize reaction yields?
- Methodology : Begin with nucleophilic substitution reactions using selenium-containing precursors (e.g., selenourea or selenol derivatives) coupled with chroman-4-one scaffolds. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, solvent, catalyst) using Design of Experiments (DoE) frameworks to maximize yield . Characterize intermediates and final products via /-NMR and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives, and how should data interpretation address selenium-specific challenges?
- Methodology : Prioritize nuclear magnetic resonance (NMR) to resolve selenium-induced deshielding effects in aromatic protons. Pair with Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl (C=O) and selenium-related functional groups. Use X-ray crystallography for unambiguous structural elucidation, noting selenium’s larger atomic radius may complicate crystallization . For purity assessment, employ HPLC with UV-Vis detection, adjusting mobile phase polarity to account for selenium’s hydrophobicity .
Q. How can researchers design preliminary bioactivity assays for this compound derivatives, particularly in antifungal studies?
- Methodology : Use in vitro microdilution assays against fungal strains (e.g., Candida albicans or Aspergillus fumigatus) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., fluconazole) and solvent controls. Validate results with time-kill kinetics and assess cytotoxicity against mammalian cell lines (e.g., HEK-293) to gauge selectivity indices .
Advanced Research Questions
Q. How can contradictory data in this compound bioactivity studies be systematically analyzed?
- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess experimental design validity. For example, discrepancies in MIC values may arise from strain-specific resistance mechanisms or solvent interference. Cross-validate using orthogonal assays (e.g., biofilm inhibition or ergosterol biosynthesis assays) and apply multivariate statistics (e.g., principal component analysis) to isolate confounding variables .
Q. What computational strategies are effective for predicting this compound interactions with biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to model binding affinities with fungal cytochrome P450 enzymes. Validate predictions with molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories. Pair with QSAR models incorporating selenium’s electronegativity and polar surface area to refine lead compounds .
Q. How can researchers address reproducibility challenges in selenium-containing heterocycle synthesis?
- Methodology : Document all synthetic steps in triplicate, including exact stoichiometry, catalyst batches, and purification protocols (e.g., column chromatography gradients). Use open-access platforms like Zenodo to share raw NMR and crystallography data. For air-sensitive selenium intermediates, employ Schlenk-line techniques under inert atmospheres and validate reproducibility via interlaboratory studies .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in resistant fungal strains?
- Methodology : Combine transcriptomic profiling (RNA-seq) of treated vs. untreated resistant strains with proteomic analysis (LC-MS/MS) to identify dysregulated pathways. Use CRISPR-Cas9 knockouts of candidate targets (e.g., ERG11 in C. albicans) to confirm functional relevance. Include isogenic strain pairs to isolate resistance mechanisms .
Methodological Frameworks
- Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in bioactivity studies. For example, define fungal strains (Population), this compound derivatives (Intervention), positive/negative controls (Comparison), and MIC values (Outcome) .
- Ethical and Safety Considerations : Follow ISO guidelines for handling selenium compounds (e.g., PPE requirements, waste disposal) and obtain institutional biosafety committee approval for antifungal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





